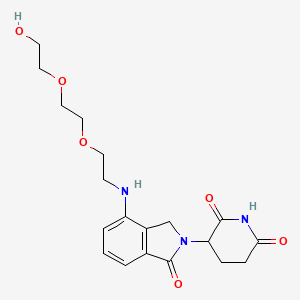
Lenalidomide-PEG3-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-PEG3-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and is widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of a polyethylene glycol (PEG) chain to lenalidomide enhances its solubility and bioavailability, making it a valuable compound for various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG3-OH typically involves the following steps:
Bromination: The bromination of methyl 2-methyl-3-nitrobenzoate using N-bromosuccinimide in the presence of a radical initiator such as α,α′-azo-bis-isobutyronitrile.
Condensation: The brominated product is then condensed with 3-aminopiperidine-2,6-dione in the presence of a base like triethylamine in dimethylformamide (DMF).
Hydrogenation: The resulting nitro compound is hydrogenated using palladium hydroxide as a catalyst to yield lenalidomide.
PEGylation: Finally, lenalidomide is reacted with a PEG3-OH moiety under appropriate conditions to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for bromination and hydrogenation steps, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-PEG3-OH undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The bromine atom in the intermediate can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) or palladium hydroxide is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of lenalidomide, which can be further functionalized for specific applications.
Scientific Research Applications
Lenalidomide-PEG3-OH has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving protein degradation and signal transduction pathways.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Utilized in the development of drug delivery systems due to its enhanced solubility and bioavailability.
Mechanism of Action
Lenalidomide-PEG3-OH exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by increasing the production of interleukin-2 and interferon-gamma.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting the growth of tumors.
Protein Degradation: Functions as a molecular glue, promoting the degradation of specific proteins involved in cancer cell survival.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide, with similar but more potent effects compared to lenalidomide.
Lenalidomide: The base compound without the PEG chain, widely used in clinical settings.
Uniqueness
Lenalidomide-PEG3-OH stands out due to its enhanced solubility and bioavailability, which make it more effective in drug delivery applications. The PEGylation also reduces the immunogenicity of the compound, making it safer for long-term use.
Properties
Molecular Formula |
C19H25N3O6 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-[7-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H25N3O6/c23-7-9-28-11-10-27-8-6-20-15-3-1-2-13-14(15)12-22(19(13)26)16-4-5-17(24)21-18(16)25/h1-3,16,20,23H,4-12H2,(H,21,24,25) |
InChI Key |
DIQWHNQYBAXWTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















